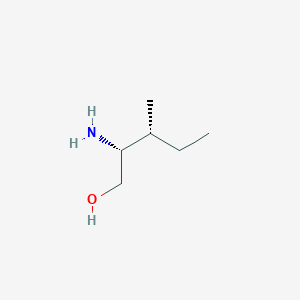

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

L-Isoleucinol hydrochloride, also known as L-ISOLEUCINOL HCL or (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, is a derivative of the essential amino acid isoleucine . The primary targets of isoleucine and its derivatives are proteins in the body, as isoleucine is a key component of many proteins . It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .

Mode of Action

They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping you to be more alert .

Biochemical Pathways

Isoleucine is involved in several biochemical pathways. In plants and microorganisms, isoleucine is synthesized from pyruvate and alpha-ketobutyrate . Enzymes involved in this biosynthesis include acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and valine aminotransferase .

In humans, isoleucine is both a glucogenic and a ketogenic amino acid . After transamination with alpha-ketoglutarate, the carbon skeleton is oxidized and split into propionyl-CoA and acetyl-CoA . Propionyl-CoA is converted into succinyl-CoA, a TCA cycle intermediate which can be converted into oxaloacetate for gluconeogenesis .

Pharmacokinetics

Isoleucine, as an essential amino acid, is absorbed by the body through dietary intake . It is then distributed throughout the body, where it is used in protein synthesis and other metabolic processes .

Result of Action

The result of L-Isoleucinol hydrochloride’s action is the production of proteins and other biochemical components that are essential for various bodily functions. These include energy production, brain stimulation, and alertness .

Action Environment

The action of L-Isoleucinol hydrochloride can be influenced by various environmental factors. For example, the availability of other amino acids, the overall nutritional status of the individual, and the presence of certain diseases can all affect the absorption, distribution, metabolism, and excretion of isoleucine .

Actividad Biológica

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, also known as L-Isoleucinol hydrochloride, is a chiral compound with significant biological relevance. This article delves into its biological activity, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry, which includes a methyl group and a pentan-1-ol backbone. Its molecular formula is C6H15NO with a molecular weight of approximately 115.19 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

Target Interactions

this compound primarily acts through its interaction with specific molecular targets such as enzymes and receptors. It plays a role in several biochemical pathways:

- Amino Acid Metabolism : As a derivative of isoleucine, it contributes to protein synthesis and energy production.

- Neurotransmitter Modulation : It may influence neurotransmitter systems, enhancing alertness and cognitive functions.

Biochemical Pathways

In human physiology, isoleucine serves both glucogenic and ketogenic functions. It is synthesized from pyruvate and alpha-ketobutyrate in plants and microorganisms. In humans, its metabolism is crucial for maintaining energy levels and supporting muscle function.

1. Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological effects:

- Anti-inflammatory Properties : Studies suggest that the compound may modulate inflammatory responses by interacting with Toll-like receptors (TLRs), potentially offering therapeutic benefits in autoimmune conditions .

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells under stress conditions, highlighting its potential in neurodegenerative disease management .

2. Toxicity and Safety

Toxicological assessments have shown that the compound has a favorable safety profile when used within recommended dosages. However, further studies are necessary to fully understand its long-term effects on human health .

Case Study 1: Autoimmune Disease Model

In a study involving mice with induced systemic lupus erythematosus (SLE), treatment with this compound demonstrated a reduction in anti-dsDNA antibody titers after prolonged administration. This suggests potential use in managing autoimmune disorders .

Case Study 2: Neuroprotective Research

A recent investigation into the neuroprotective effects of the compound found that it significantly reduced oxidative stress markers in cultured neuronal cells exposed to neurotoxic agents. This positions this compound as a candidate for further exploration in neuroprotection strategies .

Comparative Analysis of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Moderate | Modulation of TLRs |

| Neuroprotective | High | Reduction of oxidative stress |

| Protein synthesis enhancement | High | Essential amino acid precursor |

| Cognitive enhancement | Moderate | Neurotransmitter modulation |

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-methylpentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHCGJWYOKYTE-RIHPBJNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.